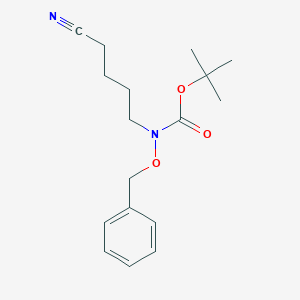

tert-Butyl benzyloxy(4-cyanobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-cyanobutyl)-N-phenylmethoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(20)19(13-9-5-8-12-18)21-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFJIAMYWRXMHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCC#N)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443542 | |

| Record name | tert-Butyl benzyloxy(4-cyanobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128173-50-2 | |

| Record name | tert-Butyl benzyloxy(4-cyanobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The condensation of tert-butyl carbamate derivatives with benzyloxy(4-cyanobutyl) precursors represents a classical approach. As detailed in patent CN102020589B, this method involves nucleophilic substitution between a tert-butyl-protected amine and a benzyloxyalkyl electrophile. For example, tert-butyl carbamate reacts with 4-cyano-1-bromobutane in the presence of a base such as potassium carbonate (K₂CO₃) to form the target compound.

Key reagents :

Yield and Optimization

Yields typically range from 65% to 78%, contingent on the purity of starting materials and reaction time (12–24 hours). Side products, such as over-alkylated derivatives, are minimized by controlling stoichiometry (1:1 molar ratio of amine to electrophile) and employing slow addition techniques.

Photoredox/Nickel Dual Catalytic Cross-Coupling

Modern Catalytic Strategy

A cutting-edge method leverages photoredox/Ni dual catalysis to achieve C–N bond formation, as demonstrated in sp³ C–H alkylation protocols. This approach avoids pre-functionalized electrophiles by directly coupling tert-butyl carbamate with a benzyloxy(4-cyanobutyl) fragment via hydrogen atom transfer (HAT).

Catalytic system :

-

Photocatalyst : Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2 mol%).

-

Nickel catalyst : Ni(BF₄)₂·6H₂O (4 mol%).

-

Ligand : 4,4’-dimethoxy-2,2’-bipyridine (4 mol%).

Reaction conditions :

Efficiency and Scope

This method achieves moderate to high yields (70–85%) with excellent functional group tolerance. The use of visible light irradiation enhances selectivity for the desired product while minimizing side reactions. However, scalability remains challenging due to the cost of iridium catalysts.

Stepwise Protection-Alkylation Approach

Sequential Functionalization

A modular strategy involves sequential protection of the amine group followed by alkylation:

-

Protection : Reacting 4-cyanobutylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) to form tert-butyl (4-cyanobutyl)carbamate.

-

Benzyloxy Introduction : Treating the intermediate with benzyl bromide and a base (e.g., NaH) in tetrahydrofuran (THF).

Critical parameters :

Yield and Purification

The two-step process affords an overall yield of 60–70%. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. This method is preferred for small-scale syntheses but requires meticulous handling of moisture-sensitive reagents.

Comparative Analysis of Preparation Methods

| Method | Catalyst/Reagents | Yield | Reaction Time | Scalability |

|---|---|---|---|---|

| Traditional Condensation | K₂CO₃, alkyl halide | 65–78% | 12–24 h | High |

| Photoredox/Ni Catalysis | Ir/Ni, quinuclidine | 70–85% | 6–8 h | Moderate |

| Stepwise Protection | Boc₂O, NaH, benzyl bromide | 60–70% | 8–10 h | High |

Key observations :

-

Catalytic cross-coupling offers superior yields but faces economic barriers.

-

Traditional condensation balances cost and efficiency for industrial applications.

-

Stepwise protection provides flexibility but involves multi-step purification.

Mechanistic Insights and Side Reactions

Competing Pathways

In condensation-based routes, over-alkylation at the carbamate nitrogen is a common side reaction (5–10% yield loss). This is mitigated by using bulky bases (e.g., DBU) or lowering reaction temperatures. Photoredox methods occasionally generate minor byproducts from HAT-mediated hydrogen abstraction, necessitating chromatographic separation.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) accelerate traditional condensation but may decompose tert-butyl groups at elevated temperatures. Conversely, MeCN in photoredox systems stabilizes reactive intermediates without compromising the carbamate backbone.

Industrial and Laboratory-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

tert-Butyl benzyloxy(4-cyanobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Oxides or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted carbamates.

Scientific Research Applications

Organic Synthesis

tert-Butyl benzyloxy(4-cyanobutyl)carbamate serves as a protecting group in the synthesis of peptides and other complex organic compounds. Its bulky tert-butyl group helps to prevent unwanted reactions during multi-step syntheses, allowing for greater control over product formation .

Medicinal Chemistry

The compound has been investigated for its potential as a prodrug in drug delivery systems. Its structure allows for modifications that can enhance bioavailability and target specific biological pathways, particularly in the development of hydroxamic acid derivatives .

Biological Studies

In biochemical research, this compound is employed to study enzyme mechanisms and protein interactions . By protecting reactive sites on substrates, researchers can better understand the kinetics and dynamics of enzyme activity .

Pharmaceutical Production

The compound is utilized in the pharmaceutical industry for the synthesis of various drugs, including intermediates for medications like lacosamide, which is used to treat epilepsy . Its role as a synthetic intermediate demonstrates its importance in creating effective therapeutic agents.

Agrochemicals

In addition to pharmaceuticals, this compound finds applications in the production of agrochemicals. Its ability to modify biological activity makes it valuable for developing herbicides and pesticides .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl benzyloxy(4-cyanobutyl)carbamate involves its role as a protecting group. It temporarily masks reactive functional groups in a molecule, allowing selective reactions to occur at other sites. The tert-butyl group can be removed under acidic conditions, revealing the original functional group. This selective protection and deprotection process is crucial in the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Target Compound :

- Functional Groups: The target compound replaces the hydroxy and propargyloxy groups with a benzyloxy and 4-cyanobutyl chain.

- Reactivity : The nitrile in the target compound may offer unique reactivity (e.g., Staudinger reactions) compared to the propargyloxy group’s alkyne-based reactivity in the analog.

2.2. tert-Butyl (4-hydroxybutan-2-yl)carbamate

Comparison with Target Compound :

- Functional Groups : The hydroxyl group in this analog contrasts with the nitrile in the target compound. Hydroxyl groups enhance solubility in polar solvents, whereas nitriles increase hydrophobicity and metabolic stability.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : The benzyloxy group in the target compound may shield the carbamate nitrogen, reducing nucleophilic attack compared to the hydroxy-substituted analog .

- Safety Profiles : The nitrile group in the target compound could pose higher toxicity risks compared to the hydroxybutyl analog, necessitating stringent handling protocols (e.g., ventilation, PPE) .

- Synthetic Utility: The 4-cyanobutyl chain offers a versatile handle for elongation or functionalization, unlike the rigid propargyloxybenzyl groups in the analog from Lei Ao et al. .

Biological Activity

Introduction

tert-Butyl benzyloxy(4-cyanobutyl)carbamate, also known as tert-butyl N-(4-cyanobutyl)-N-phenylmethoxycarbamate, is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of hydroxamic acid derivatives. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H24N2O3

- Molecular Weight : 304.384 g/mol

- Density : 1.081 g/cm³

- Boiling Point : 451.523 °C

- Flash Point : 226.873 °C

These properties indicate that the compound is stable at room temperature but requires careful handling due to its potential irritant effects on skin and eyes .

This compound can be synthesized through various methods, including the reaction of benzyloxy carbamic acid derivatives with alkylating agents under basic conditions. The synthesis often involves intramolecular cyclization, which is facilitated by the bulky tert-butyl group, allowing for selective reactions that yield cyclic hydroxamic acids .

The compound's mechanism of action is primarily attributed to its ability to form cyclic hydroxamic acids, which are known for their role as matrix metalloproteinase inhibitors and potential anticancer agents. These hydroxamic acids can chelate metal ions such as zinc, which are crucial for the activity of various metalloenzymes involved in tumor progression .

Anticancer Properties

Studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cytotoxicity : Compounds with a similar structure demonstrated IC50 values in the low micromolar range against breast and prostate cancer cell lines.

- Mechanism : The anticancer activity is believed to arise from the inhibition of matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis .

Case Studies

-

Study on Hydroxamic Acid Derivatives :

A study evaluated a series of hydroxamic acid derivatives, including those derived from this compound. The results showed that these compounds effectively inhibited MMPs and reduced the invasiveness of cancer cells in vitro . -

Siderophore Analogs :

Research into siderophore analogs revealed that cyclic hydroxamic acids could mimic natural iron-chelating agents produced by bacteria, enhancing their potential as antimicrobial agents. This suggests that this compound may also possess antibacterial properties due to its structural similarities .

Toxicological Profile

While specific toxicological data for this compound is limited, related compounds have shown:

Q & A

Q. What are the common synthetic methodologies for tert-Butyl benzyloxy(4-cyanobutyl)carbamate, and what intermediates are critical?

Answer: Synthesis typically involves multi-step protection-deprotection strategies. A key intermediate is tert-butyl (4-bromobutyl)carbamate, which undergoes nucleophilic substitution with benzyloxy groups under basic conditions (e.g., K₂CO₃/CH₃CN). For cyanobutyl incorporation, nitrile functionalization via Stork enamine or cyanoalkylation reactions is employed. Evidence from bromoalkyl carbamate derivatives (e.g., tert-butyl (4-bromobutyl)carbamate, CAS 167886-56-8) highlights the use of coupling reactions with benzyloxy nucleophiles to install the benzyl ether moiety . Additional routes involve Boc-protected amines reacting with benzyl chloroformate, followed by cyanobutyl group introduction via alkylation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : tert-butyl protons appear as a singlet at δ 1.4–1.5 ppm. Benzyloxy aromatic protons resonate at δ 7.2–7.4 ppm.

- ¹³C NMR : The carbamate carbonyl (C=O) is observed at δ 150–155 ppm; nitrile (C≡N) at δ 115–120 ppm.

- IR Spectroscopy : Strong C=O stretch (~1700 cm⁻¹) and C≡N stretch (~2250 cm⁻¹).

- HRMS : Validates molecular weight (e.g., calculated for C₁₇H₂₄N₂O₃: 304.18 g/mol) and fragmentation patterns.

Data from structurally similar carbamates (e.g., tert-butyl cis-4-hydroxycyclohexylcarbamate, CAS 167081-25-6) confirm these trends .

Q. How should researchers handle stability contradictions in storage recommendations for tert-butyl carbamates?

Answer: Discrepancies arise due to substituent sensitivity. For example:

- recommends room-temperature storage for tert-butyl (4-chlorophenethyl)carbamate.

- advises refrigeration for biphenyl-derived carbamates due to hydrolytic instability.

Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. If the compound contains moisture-sensitive groups (e.g., cyanobutyl), store under argon at 2–8°C .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of tert-Butyl benzyloxycarbamate derivatives?

Answer:

- Chiral Catalysis : Use of BINOL-derived phosphoric acids or Jacobsen catalysts for asymmetric benzyloxy group introduction.

- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer of racemic intermediates, as demonstrated for tert-butyl cyclohexylcarbamates (>90% ee) .

- Dynamic Kinetic Resolution : Combine Pd-catalyzed racemization with enzymatic hydrolysis to achieve high enantiomeric excess .

Q. How can conflicting reactivity data for tert-butyl carbamates in cross-coupling reactions be resolved?

Answer: Contradictions in Suzuki-Miyaura coupling yields (e.g., 40–85%) may stem from competing Boc-group cleavage. Optimization Steps :

- Protection Stability : Pre-coordinate Pd catalysts with Boc-protected amines to prevent deprotection.

- Base Selection : Use mild bases (Cs₂CO₃ instead of NaOH) to preserve carbamate integrity.

Evidence from tert-butyl (2-chloropyrimidin-4-yl)carbamate (CAS 849751-48-0) shows improved yields (75–90%) with Pd(OAc)₂/XPhos and Cs₂CO₃ .

Q. What role do tert-butyl carbamates play in synthesizing bioactive molecules?

Answer: They serve as intermediates in drug discovery:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.